N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Semiconductor Polymers
A study by Nakano et al. (2015) discussed the development of naphthodithiophene diimid (NDTI)-based semiconducting polymers, which include thienylenevinylene (TV) and benzo[c][1,2,5]thiadiazole (BTz) among other comonomer units. These polymers exhibit air-stable electron transport properties in field-effect transistors (FETs) due to their low-lying LUMO levels, functioning as either ambipolar or unipolar n-channel materials. This suggests potential applications in electronic devices, where similar structures like "N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide" might be used to tailor semiconductor properties for specific device applications (Nakano, Osaka, & Takimiya, 2015).
Antibacterial Agents
Research by Hannoun et al. (2020) synthesized a novel library of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives, evaluating their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Replacing the n-butylphenyl moiety with a naphthyl ring improved activity against vancomycin-resistant strains. This study highlights the potential of incorporating naphthyl and thiadiazole components into molecules for developing new antibacterial agents, which could extend to derivatives like "this compound" (Hannoun et al., 2020).
Protective Activities Against DNA Damage
Abdel-Wahab et al. (2009) studied new 2-naphthyl ethers for their protective activities against DNA damage induced by the bleomycin-iron complex. The synthesis involved the reaction of 2-naphthaloxyacetic acid with various compounds, leading to the formation of imidazo[2,1-b][1,3,4]thiadiazoles with significant protective activity against DNA damage. This suggests that "this compound" might have similar protective properties due to the presence of thiadiazole and naphthyl groups (Abdel-Wahab, El-ahl, & Badria, 2009).
Organic Light-Emitting Materials
Sun and Jin (2014) explored N-butyl-1,8-naphthalimide derivatives for their potential as organic light-emitting diode (OLED) materials. Their study focused on the optical, electronic, and charge transport properties of these derivatives, suggesting that substituents on the naphthalimide ring significantly affect these properties. This implies that "this compound" could be investigated for its suitability in OLED applications due to its structural similarity (Sun & Jin, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-3-10-22-17-20-19-16(23-17)18-15(21)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKZCFAWQGCTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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